![molecular formula C9H5BrCl2N2O B1405805 3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one CAS No. 1355334-53-0](/img/structure/B1405805.png)
3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one
Overview
Description
3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one is a novel heterocyclic compound that has recently become of interest to the scientific community due to its potential for use in various applications. It is an aromatic compound with a unique structure, containing both a quinoxaline ring and a bromomethyl group. This compound is of particular interest due to its wide range of potential applications, from its use as a synthetic intermediate in the pharmaceutical industry to its use in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one and its derivatives play a crucial role in synthetic chemistry. They serve as intermediates in the synthesis of various compounds, demonstrating their versatility and importance in chemical reactions.
- Synthesis of Derivatives : The compound has been used in the synthesis of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, highlighting its utility in creating a variety of chemical structures (Obafemi & Pfleiderer, 2004).
- Role in Pharmaceutical Intermediates : It's been used as an important intermediate in the production of drugs like 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, a critical substance in treating certain cancers, emphasizing its role in pharmaceutical manufacturing (He Zheng-you, 2010).
- Cyclocondensation Reactions : The compound is involved in cyclocondensation reactions with o-phenylenediamines and aroylpyruvates, useful in producing compounds with physical and pharmaceutical applications (Dobiáš et al., 2017).
Biochemical and Medicinal Aspects
Although not directly linked to 3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one, related quinoxaline derivatives showcase potential medicinal and biochemical properties.
- Anticancer Properties : Certain quinoxaline derivatives have been studied for their anticancer properties, with isoxazolequinoxaline derivative showing promise in anti-cancer drug development (Abad et al., 2021).
- Antibacterial and Antifungal Activities : Novel quinoxalinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showcasing the potential of quinoxaline compounds in developing new antimicrobial agents (Shaaban et al., 2009).
properties
IUPAC Name |
3-(bromomethyl)-6,7-dichloro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2O/c10-3-8-9(15)14-7-2-5(12)4(11)1-6(7)13-8/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPIOUWBFUNGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.